1-(3-Chloro-4-methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one
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Overview
Description
1-(3-Chloro-4-methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one is a synthetic organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, and a pyridinyl group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 3-chloro-4-methoxybenzene with 2-pyridinecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one: shares structural similarities with other aromatic ketones and pyridinyl derivatives.
This compound: can be compared to compounds like 1-(4-methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one, which lacks the chloro substituent.
Uniqueness
The presence of both chloro and methoxy substituents on the phenyl ring, along with the pyridinyl group, imparts unique chemical properties to this compound
Properties
CAS No. |
61395-15-1 |
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Molecular Formula |
C14H12ClNO3 |
Molecular Weight |
277.70 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-2-(1-oxidopyridin-1-ium-2-yl)ethanone |
InChI |
InChI=1S/C14H12ClNO3/c1-19-14-6-5-10(8-12(14)15)13(17)9-11-4-2-3-7-16(11)18/h2-8H,9H2,1H3 |
InChI Key |
ALJDHCYKGZYSOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2=CC=CC=[N+]2[O-])Cl |
Origin of Product |
United States |
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